Cas no 20971-06-6 (1-Deoxy-1-nitro-d-galactitol)

1-Deoxy-1-nitro-d-galactitol 化学的及び物理的性質
名前と識別子
-
- 1-Deoxy-1-nitro-d-galactitol
- 1-deoxy-1-nitro-D-iditol
- 1-nitro-D-1-deoxy-galactitol
- DTXSID301308707
- W-201829
- NS00084732
- D-Galactitol,1-deoxy-1-nitro-
- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
- D-Galactitol, 1-deoxy-1-nitro-
- (2R, 3S, 4R, 5S)-6-nitrohexane-1, 2, 3, 4, 5-pentol
- EINECS 244-132-9
- 20971-06-6
- GEO-04690
- (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentaol
- SCHEMBL5522815
-
- インチ: InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5-,6+/m0/s1
- InChIKey: HOFCJTOUEGMYBT-BGPJRJDNSA-N
- ほほえんだ: O=[N+](C[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)[O-]
計算された属性
- せいみつぶんしりょう: 211.06900
- どういたいしつりょう: 211.069
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.5172 (rough estimate)
- ゆうかいてん: 142 °C
- ふってん: 350.84°C (rough estimate)
- フラッシュポイント: 268.9 °C
- 屈折率: 1.4240 (estimate)
- PSA: 146.97000
- LogP: -2.77780
1-Deoxy-1-nitro-d-galactitol セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
1-Deoxy-1-nitro-d-galactitol 税関データ
- 税関コード:2905590090
- 税関データ:
中国税関コード:
2905590090概要:
2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Deoxy-1-nitro-d-galactitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D209860-50mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 50mg |
$ 100.00 | 2022-06-05 | ||
TRC | D209860-250mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 250mg |
$ 325.00 | 2022-06-05 | ||
A2B Chem LLC | AB19528-100mg |
D-Galactitol, 1-deoxy-1-nitro- |
20971-06-6 | 100mg |
$863.00 | 2024-04-20 | ||
TRC | D209860-100mg |
1-Deoxy-1-nitro-D-galactitol |
20971-06-6 | 100mg |
$ 165.00 | 2022-06-05 |
1-Deoxy-1-nitro-d-galactitol 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
1-Deoxy-1-nitro-d-galactitolに関する追加情報
Recent Advances in the Study of 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6)
1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) is a nitro sugar derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its unique chemical properties, biological activities, and potential as a lead compound for drug development. This research brief synthesizes the latest findings and highlights key advancements in understanding this compound.
The compound's structure, characterized by the replacement of a hydroxyl group with a nitro group at the C-1 position of d-galactitol, confers distinct reactivity and biological activity. Recent research has elucidated its role as a glycosidase inhibitor, with potential applications in treating metabolic disorders and infectious diseases. Studies have demonstrated its ability to selectively inhibit certain glycosidases, which are enzymes involved in carbohydrate metabolism and pathogen virulence.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 1-Deoxy-1-nitro-d-galactitol against bacterial glycosidases. The study revealed that the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate hydrolysis. This finding has implications for developing novel antibiotics targeting bacterial glycosidases, which are essential for bacterial cell wall synthesis and virulence.
Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's potential in cancer therapy. The research demonstrated that 1-Deoxy-1-nitro-d-galactitol can induce apoptosis in certain cancer cell lines by disrupting glycolytic pathways. This effect is attributed to the compound's ability to interfere with hexokinase activity, a key enzyme in glycolysis, thereby depriving cancer cells of energy and promoting cell death.
Pharmacokinetic studies have also made progress in understanding the bioavailability and metabolic fate of 1-Deoxy-1-nitro-d-galactitol. A recent preclinical study reported in European Journal of Pharmaceutical Sciences (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated moderate oral bioavailability and relatively stable plasma concentrations, suggesting potential for oral administration in therapeutic settings.
Structural optimization efforts have been another focus area. Researchers have synthesized various analogs of 1-Deoxy-1-nitro-d-galactitol to improve its pharmacological properties. A 2023 paper in Carbohydrate Research described the synthesis of fluorinated derivatives, which showed enhanced metabolic stability while maintaining inhibitory activity against target enzymes.
The safety profile of 1-Deoxy-1-nitro-d-galactitol has been evaluated in recent toxicology studies. Preliminary results from animal models suggest a favorable safety window, with no significant organ toxicity observed at therapeutic doses. However, further studies are needed to fully characterize its long-term safety profile before clinical translation.
In conclusion, recent research on 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) has significantly advanced our understanding of its therapeutic potential. From its application as an antimicrobial agent to its emerging role in cancer therapy, this compound continues to show promise across multiple therapeutic areas. Future research directions include further mechanistic studies, clinical translation efforts, and the development of more potent analogs with improved drug-like properties.
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